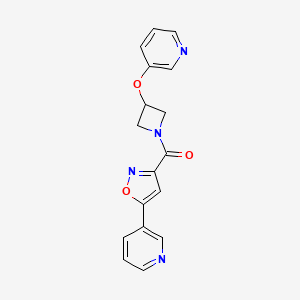
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. It combines the isoxazole and azetidine rings, both of which are known for their significant roles in medicinal chemistry. The presence of pyridine rings further enhances its potential for biological activity, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols or by the reduction of azetidinones.
Coupling of Pyridine Rings: The pyridine rings can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Final Assembly: The final step involves coupling the isoxazole and azetidine intermediates through a carbonylation reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings would yield pyridine N-oxides, while reduction of the carbonyl group would produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. The isoxazole and azetidine rings are known to interact with various biological targets, which could lead to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Isoxazole and azetidine-containing compounds have shown promise in treating conditions such as inflammation, cancer, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other industrial products.
Mecanismo De Acción
The exact mechanism of action for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of multiple heterocycles suggests that it could engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds like 5-amino-3-substituted-1,2,4-triazine-6-yl derivatives share the isoxazole ring and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-2-carboxylic acid and its derivatives are known for their biological activity and structural similarity.
Pyridine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives are structurally related and have been studied for their therapeutic potential.
Uniqueness
The uniqueness of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone lies in its combination of three distinct heterocyclic rings, which is relatively rare. This structural complexity can lead to unique biological activities and chemical reactivity, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-17(15-7-16(24-20-15)12-3-1-5-18-8-12)21-10-14(11-21)23-13-4-2-6-19-9-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNQJIMJWCQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2776692.png)
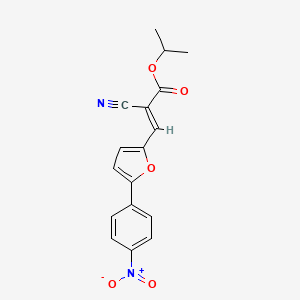
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776698.png)
![2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2776703.png)
![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
![ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2776707.png)
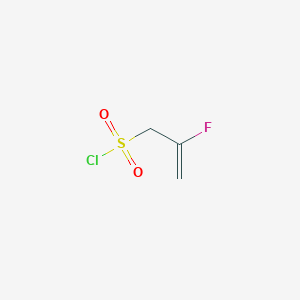
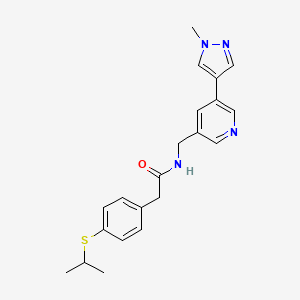
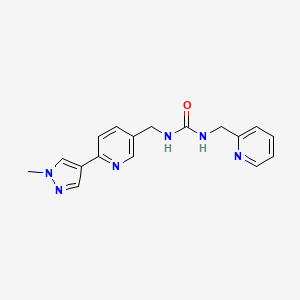
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2776711.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)
![N-[(3,4-Dimethylphenyl)methyl]-N-(2-pyridin-3-ylethyl)prop-2-enamide](/img/structure/B2776715.png)
